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Compound of Interest

Compound Name: (2-Chloropyridin-4-yl)methanol

Cat. No.: B027191 Get Quote

CAS Number: 100704-10-7

This technical guide provides an in-depth overview of (2-Chloropyridin-4-yl)methanol, a key

building block in medicinal chemistry and organic synthesis. The document is intended for

researchers, scientists, and professionals in the field of drug development, offering detailed

information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties
(2-Chloropyridin-4-yl)methanol is a solid at room temperature, appearing as an off-white to

pale yellow substance.[1] Key quantitative data for this compound are summarized in the table

below for easy reference.
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Property Value Reference

CAS Number 100704-10-7 [1][2]

Molecular Formula C₆H₆ClNO [1][2]

Molecular Weight 143.57 g/mol [2]

Melting Point 59-64 °C [2]

Appearance Off-white to pale yellow solid [1]

IUPAC Name (2-chloropyridin-4-yl)methanol [1]

Synonyms
2-Chloro-4-

(hydroxymethyl)pyridine
[2]

Synthesis of (2-Chloropyridin-4-yl)methanol
A common and effective method for the synthesis of (2-Chloropyridin-4-yl)methanol involves

the reduction of a 2-chloropyridine-4-carboxylate ester. A detailed experimental protocol for this

transformation is provided below.

Experimental Protocol: Reduction of Methyl 2-
chloropyridine-4-carboxylate
This procedure outlines the synthesis of (2-Chloropyridin-4-yl)methanol via the reduction of

methyl 2-chloropyridine-4-carboxylate.

Materials:

Methyl 2-chloropyridine-4-carboxylate

Anhydrous Tetrahydrofuran (THF)

Diisobutylaluminium hydride (DIBAL-H) solution (0.95 M in hexane)

1N Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Nitrogen gas

Ice bath

Procedure:

Under a nitrogen atmosphere, dissolve methyl 2-chloropyridine-4-carboxylate (11 g, 62

mmol) in anhydrous tetrahydrofuran (300 mL) in a suitable reaction vessel.

Cool the solution in an ice bath.

Slowly add a 0.95 M hexane solution of diisobutylaluminium hydride (200 mL, 190 mmol)

dropwise to the cooled solution, ensuring the temperature is maintained.

Stir the reaction mixture for 2 hours in the ice bath.

After 2 hours, quench the reaction by the slow addition of 1N hydrochloric acid (200 mL).

Continue stirring the mixture for 1 hour at room temperature.

Neutralize the reaction mixture by adding a saturated aqueous sodium bicarbonate solution

(400 mL).

Extract the aqueous layer three times with ethyl acetate (100 mL each).

Combine the organic phases and dry over anhydrous magnesium sulfate.

Concentrate the organic solution under reduced pressure to yield the product as a white

solid.

This procedure typically results in a high yield of (2-Chloropyridin-4-yl)methanol.
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Caption: Synthesis of (2-Chloropyridin-4-yl)methanol.

Applications in Organic Synthesis
(2-Chloropyridin-4-yl)methanol is a valuable building block for the synthesis of more complex

molecules, particularly in the development of pharmaceutical agents. The chloro- and hydroxyl-

functionalities provide reactive handles for a variety of chemical transformations.

One of the key applications is its use as a precursor for the synthesis of 2-aminopyridine-4-

methanol, a compound with potential applications in medicinal chemistry. This is typically

achieved through an amination reaction where the chloro group is displaced by an amino

group.

Furthermore, the chloropyridine moiety makes it a suitable substrate for various palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira

couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 2-

position of the pyridine ring, enabling the synthesis of a diverse range of substituted pyridine

derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
(General)
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a 2-chloropyridine

derivative, which can be adapted for (2-Chloropyridin-4-yl)methanol.

Materials:

(2-Chloropyridin-4-yl)methanol
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Arylboronic acid (e.g., phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Inert gas (Argon or Nitrogen)

Schlenk flask

Procedure:

To an oven-dried Schlenk flask, add (2-Chloropyridin-4-yl)methanol (1.0 equiv), the

arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5

mol%).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure and purify the crude product by column

chromatography on silica gel.
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Caption: Suzuki-Miyaura Coupling Workflow.

Biological Activity
Currently, there is limited publicly available information on the specific biological activity of (2-
Chloropyridin-4-yl)methanol itself. However, the chloropyridine scaffold is a common feature

in many biologically active compounds. Derivatives of chloropyridines have been investigated

for a range of therapeutic applications, including as potential anticancer agents. The primary

utility of (2-Chloropyridin-4-yl)methanol in a drug development context is as a versatile

intermediate for the synthesis of more complex molecules with potential pharmacological

activity. Further research and screening are required to elucidate any intrinsic biological effects

of this compound.
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Conclusion
(2-Chloropyridin-4-yl)methanol is a valuable and versatile chemical intermediate with

significant potential in organic synthesis and medicinal chemistry. Its well-defined properties

and accessible synthetic routes make it an attractive starting material for the creation of diverse

molecular architectures. The ability to undergo various transformations, particularly palladium-

catalyzed cross-coupling reactions, allows for the efficient construction of novel compounds for

evaluation in drug discovery programs. While direct biological data on the compound is scarce,

its role as a key building block for pharmacologically relevant molecules is firmly established.

This guide provides a solid foundation for researchers looking to utilize (2-Chloropyridin-4-
yl)methanol in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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